molecular formula C9H8F2O B13192535 2-[(3,4-Difluorophenyl)methyl]oxirane

2-[(3,4-Difluorophenyl)methyl]oxirane

Cat. No.: B13192535
M. Wt: 170.16 g/mol
InChI Key: LNKHYIGGFHNIFC-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a difluorophenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-[(3,4-Difluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the oxirane ring.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.

Major Products Formed:

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-Difluorophenyl)methyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.

Comparison with Similar Compounds

    2-(3,4-Difluorophenyl)oxirane: A closely related compound with similar chemical properties.

    2-Methyl oxirane: Another oxirane derivative with different substituents.

    1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate: A more complex compound with additional functional groups.

Uniqueness: 2-[(3,4-Difluorophenyl)methyl]oxirane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8F2O/c10-8-2-1-6(4-9(8)11)3-7-5-12-7/h1-2,4,7H,3,5H2

InChI Key

LNKHYIGGFHNIFC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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